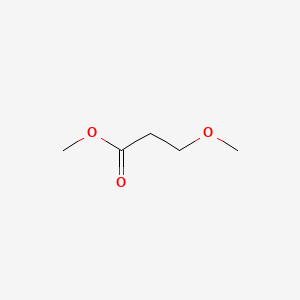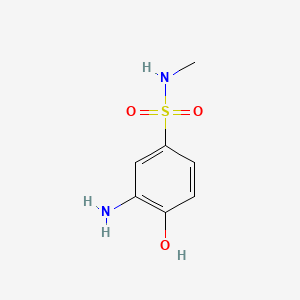
Methyl-3-Methoxypropionat
Übersicht
Beschreibung
Methyl 3-methoxypropionate is an organic compound with the molecular formula CH₃OCH₂CH₂COOCH₃. It is an ester, characterized by its clear, colorless liquid form and pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solubility properties and low toxicity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxypropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Wirkmechanismus
Target of Action
Methyl 3-methoxypropionate is a chemical compound with the molecular formula C5H10O3 . It is primarily used as an acylation reagent in biochemical reactions . The primary targets of this compound are molecules that undergo acylation, such as 1-phenylethanamine .
Mode of Action
As an acylation reagent, Methyl 3-methoxypropionate interacts with its targets by introducing an acyl group into the molecule . This process, known as acylation, results in the formation of a new covalent bond between the target molecule and the acyl group of Methyl 3-methoxypropionate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate / t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists . The downstream effects of these pathways would depend on the specific context and application.
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.
Result of Action
The molecular and cellular effects of Methyl 3-methoxypropionate’s action would depend on the specific context and application. In the context of its use as an acylation reagent, the compound’s action results in the formation of a new covalent bond between the target molecule and the acyl group of Methyl 3-methoxypropionate .
Action Environment
The action, efficacy, and stability of Methyl 3-methoxypropionate can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool and dark place, at a temperature less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
Methyl 3-methoxypropionate plays a significant role in biochemical reactions, particularly as an acylation reagent. It is employed in the lipase-catalyzed N-acylation of 1-phenylethanamine . The compound interacts with enzymes such as lipases, which facilitate the acylation process. These interactions are crucial for the synthesis of various biochemical compounds, including poly(2-hydroxylethyl 5-norbornene-2-carboxylate) resists .
Cellular Effects
Methyl 3-methoxypropionate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Methyl 3-methoxypropionate does not exhibit sensitization potential in the Local Lymph Node Assay, indicating its non-sensitizing nature . This suggests that the compound does not significantly alter immune responses at the cellular level.
Molecular Mechanism
The molecular mechanism of Methyl 3-methoxypropionate involves its role as an acylation reagent. It facilitates the transfer of acyl groups to specific substrates, thereby modifying their biochemical properties . This process is mediated by enzymes such as lipases, which catalyze the acylation reaction. The compound’s ability to act as an acyl donor is essential for various biochemical synthesis processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-methoxypropionate have been observed to change over time. The compound is relatively stable under standard conditions, with a boiling point of 142-143°C and a density of 1.009 g/mL at 25°C . Its stability and degradation can vary depending on environmental factors such as temperature and pH. Long-term studies have shown that Methyl 3-methoxypropionate maintains its efficacy in biochemical reactions over extended periods.
Metabolic Pathways
Methyl 3-methoxypropionate is involved in various metabolic pathways, particularly those related to ester hydrolysis and acylation reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols . These metabolic pathways are crucial for the compound’s role in biochemical synthesis and its subsequent breakdown in biological systems.
Transport and Distribution
Within cells and tissues, Methyl 3-methoxypropionate is transported and distributed through various mechanisms. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes. Additionally, it may interact with specific transporters or binding proteins that aid in its localization and accumulation within specific cellular compartments .
Subcellular Localization
Methyl 3-methoxypropionate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to be found in the cytoplasm, where it can participate in biochemical reactions. Its localization may also be directed by targeting signals or post-translational modifications that guide it to specific organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methoxypropionate can be synthesized through the esterification of 3-methoxypropionic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
CH3OCH2CH2COOH+CH3OH→CH3OCH2CH2COOCH3+H2O
Industrial Production Methods
In industrial settings, methyl 3-methoxypropionate is produced through a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methoxypropionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, methyl 3-methoxypropionate can be hydrolyzed to produce 3-methoxypropionic acid and methanol.
Reduction: It can be reduced to 3-methoxypropanol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether as a solvent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions to substitute the ester group.
Major Products Formed
Hydrolysis: 3-methoxypropionic acid and methanol.
Reduction: 3-methoxypropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methoxypropionate can be compared with other similar compounds, such as:
Methyl methoxyacetate: Similar in structure but with a different ester group.
3-Methoxypropionic acid: The acid form of methyl 3-methoxypropionate.
3-Methoxypropanol: The reduced form of methyl 3-methoxypropionate.
Uniqueness
Methyl 3-methoxypropionate is unique due to its combination of excellent solubility properties, low toxicity, and versatility in various applications. Its ability to act as a solvent in both organic and aqueous systems makes it particularly valuable in industrial and research settings .
Eigenschaften
IUPAC Name |
methyl 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSOPWXYLFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052060 | |
| Record name | Methyl 3-methoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3852-09-3 | |
| Record name | Methyl 3-methoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3852-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003852093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHOXYPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3A396XRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
